molecular formula C26H22FN3O B1672360 3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide CAS No. 1133705-99-3

3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide

Cat. No. B1672360
M. Wt: 411.5 g/mol
InChI Key: ZKGNLARKIMWKFE-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK172981 is a non-peptide tachykinin NK3 receptor antagonist. GSK172981 demonstrated high affinity for recombinant human (pK(i) value 7.7) and native guinea pig (pK(i) value 7.8) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK172981 to be a competitive antagonist (pA(2)=7.2) at cloned human tachykinin NK(3) receptor. GSK172981 also exhibited a competitive profile in antagonizing neurokinin B-stimulated neuronal activity recorded from the guinea pig medial habenula slices (apparent pK(B)=8.1). GSK172981 is potentially useful in the treatment of schizophrenia.

properties

CAS RN

1133705-99-3

Product Name

3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide

Molecular Formula

C26H22FN3O

Molecular Weight

411.5 g/mol

IUPAC Name

3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H22FN3O/c27-19-10-6-9-18(15-19)25-23(28)22(20-11-4-5-12-21(20)29-25)26(31)30-24(17-13-14-17)16-7-2-1-3-8-16/h1-12,15,17,24H,13-14,28H2,(H,30,31)/t24-/m1/s1

InChI Key

ZKGNLARKIMWKFE-XMMPIXPASA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-amino-N-(cyclopropyl (phenyl)methyl)-2-(3-fluorophenyl)-4-quinolinecarboxamide
GSK 172981
GSK-172981
GSK172981

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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